

An In-depth Technical Guide to the Physical Properties of 4-Phenanthrenamine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenanthrenamine is a polycyclic aromatic amine, a class of compounds with significant interest in medicinal chemistry and materials science. Its rigid, fused-ring structure provides a unique scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of its physical properties is paramount for its synthesis, purification, characterization, and application in further research and development. This technical guide provides a comprehensive overview of the known physical properties of **4-Phenanthrenamine**, detailed experimental protocols for their determination, and a discussion of its potential biological relevance.

Core Physical Properties

Quantitative data on the physical properties of **4-Phenanthrenamine** is not extensively available in the public domain. The following table summarizes the available information. For comparative purposes, data for the isomeric 9-Aminophenanthrene is also provided, but it is crucial to note that these are distinct compounds with different physical properties.



Property	4-Phenanthrenamine	9-Aminophenanthrene
CAS Number	17423-48-2	947-73-9[1]
Molecular Formula	C14H11N[2]	C14H11N[1]
Molecular Weight	193.24 g/mol [2]	193.24 g/mol [1]
Melting Point	Data not available	137-139 °C[1]
Boiling Point	Data not available	319.47 °C (rough estimate)[1]
Solubility	Data not available, but expected to be soluble in common organic solvents and slightly soluble in water.	Slightly soluble in water (0.00581 mg/mL)[1]

Spectroscopic Data

Detailed spectroscopic data for **4-Phenanthrenamine** is limited. However, based on the general characteristics of aromatic amines and phenanthrene derivatives, the following spectral properties can be anticipated.

Mass Spectrometry

Electron impact mass spectrometry of aminophenanthrenes shows unique fragmentation patterns depending on the position of the amino group. For 4-aminophenanthrene, located in the "bay region" of the molecule, specific fragmentation pathways are expected.[3] The molecular ion peak (M+) would be observed at m/z 193.

NMR Spectroscopy

• ¹H NMR: The proton NMR spectrum of 4-Phenanthrenamine is expected to show complex signals in the aromatic region (typically δ 7-9 ppm). The protons on the phenanthrene ring system will exhibit characteristic splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.[4][5]



• 13C NMR: The carbon-13 NMR spectrum will display multiple signals corresponding to the 14 carbon atoms of the phenanthrene backbone. The chemical shifts of these carbons will be influenced by their position within the aromatic system and their proximity to the electron-donating amino group.[5]

Infrared (IR) Spectroscopy

The IR spectrum of **4-Phenanthrenamine**, a primary aromatic amine, is expected to exhibit characteristic absorption bands. These include:

- N-H stretching: Two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.[6]
- N-H bending: A band in the region of 1580-1650 cm⁻¹.[6]
- C-N stretching: A strong band in the aromatic amine region of 1250-1335 cm⁻¹.[6]
- Aromatic C-H stretching: Bands above 3000 cm⁻¹.[7]
- Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.[7]

Experimental Protocols

The following are detailed methodologies for the determination of key physical and spectroscopic properties of aromatic amines like **4-Phenanthrenamine**.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

Protocol:

- A small, dry sample of 4-Phenanthrenamine is finely powdered.
- The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a rate of 10-20 °C/minute for an initial approximate determination.



- The determination is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Boiling Point Determination (Micro Method)

For small sample quantities, a micro boiling point determination can be performed.

Protocol:

- A small volume (a few drops) of the liquid **4-Phenanthrenamine** is placed in a small test tube or a Durham tube.
- A sealed-end capillary tube is inverted and placed inside the test tube containing the sample.
- The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube filled with mineral oil).
- The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.
- The heat source is removed, and the apparatus is allowed to cool.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Solubility Determination

Protocol:

- A known mass (e.g., 1 mg) of 4-Phenanthrenamine is added to a vial containing a known volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, DMSO).
- The mixture is vortexed or sonicated for a set period to ensure thorough mixing.
- The sample is visually inspected for the presence of undissolved solid.



- If the solid dissolves completely, the compound is considered soluble at that concentration.
- If undissolved solid remains, the mixture can be centrifuged, and the concentration of the supernatant analyzed by a suitable method (e.g., UV-Vis spectroscopy or HPLC) to quantify the solubility.

Spectroscopic Analysis

Sample Preparation for Spectroscopy:

- NMR: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.
- IR: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
- Mass Spectrometry: The sample is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1 μg/mL).

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the study of **4- Phenanthrenamine**.

Caption: Workflow for the synthesis, characterization, and biological evaluation of **4- Phenanthrenamine**.

Caption: Conceptual pathway of NMDA receptor modulation by phenanthrene derivatives.

Biological Relevance

While specific biological activities of **4-Phenanthrenamine** are not well-documented, related phenanthrene derivatives have been investigated for their pharmacological effects. Notably, certain substituted phenanthrenes have been identified as allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor.[9][10] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[9] Dysregulation of



NMDA receptor activity is implicated in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[9][11]

The synthesis and evaluation of 4a-phenanthrenamine derivatives have been explored in the context of their interaction with the phencyclidine (PCP) binding site within the NMDA receptor ion channel.[12] This suggests that the phenanthrenamine scaffold could serve as a valuable starting point for the design of novel NMDA receptor antagonists or modulators, with potential therapeutic applications in a range of central nervous system disorders.[13]

Conclusion

4-Phenanthrenamine is a compound of significant interest with a need for more comprehensive characterization of its physical and spectroscopic properties. This guide has summarized the currently available data, provided detailed experimental protocols for its determination, and highlighted its potential biological relevance in the context of NMDA receptor modulation. Further research is warranted to fully elucidate the properties of this intriguing molecule and unlock its potential in drug discovery and materials science.

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